molecular formula C10H12BaO5S+2 B13765780 barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid CAS No. 5401-28-5

barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid

Katalognummer: B13765780
CAS-Nummer: 5401-28-5
Molekulargewicht: 381.59 g/mol
InChI-Schlüssel: VQFZWZDCHPVRPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid is a chemical compound with the molecular formula C20H24BaO10S2. It is a barium salt of 2-ethoxy-2-oxo-1-phenylethanesulfonic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid typically involves the reaction of barium chloride with 2-ethoxy-2-oxo-1-phenylethanesulfonic acid in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then filtered, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and drying to obtain the final product in a suitable form for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid include other barium salts of sulfonic acids, such as barium(2+);2-oxo-1-phenylethanesulfonic acid and barium(2+);2-ethoxy-2-oxo-1-methylpropanesulfonic acid .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

5401-28-5

Molekularformel

C10H12BaO5S+2

Molekulargewicht

381.59 g/mol

IUPAC-Name

barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid

InChI

InChI=1S/C10H12O5S.Ba/c1-2-15-10(11)9(16(12,13)14)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,12,13,14);/q;+2

InChI-Schlüssel

VQFZWZDCHPVRPB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC=CC=C1)S(=O)(=O)O.[Ba+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.